Ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
ETHYL 3-(1-BENZOFURAN-2-AMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran moiety, along with the piperazine ring, suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(1-BENZOFURAN-2-AMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the amide group, and the attachment of the piperazine ring. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Introduction of Amide Group: The amide group can be introduced via acylation reactions using appropriate carboxylic acid derivatives.
Attachment of Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(1-BENZOFURAN-2-AMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions may lead to the formation of reduced amides or alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-(1-BENZOFURAN-2-AMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 3-(1-BENZOFURAN-2-AMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE would depend on its specific biological targets. Generally, compounds with benzofuran and piperazine moieties may interact with various enzymes, receptors, or ion channels, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzofuran derivatives or piperazine-containing molecules. Examples include:
Benzofuran-2-carboxamides: Known for their anti-inflammatory and anticancer activities.
Piperazine derivatives: Widely studied for their central nervous system effects.
Uniqueness
The uniqueness of ETHYL 3-(1-BENZOFURAN-2-AMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H27N3O4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 3-(1-benzofuran-2-carbonylamino)-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C24H27N3O4/c1-3-26-11-13-27(14-12-26)20-10-9-18(24(29)30-4-2)15-19(20)25-23(28)22-16-17-7-5-6-8-21(17)31-22/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,25,28) |
InChI Key |
ZIEFAYJLPBHRMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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